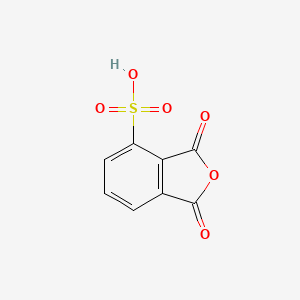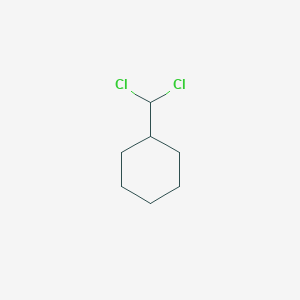
(Dichloromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Dichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.
Cyclohexane: The parent compound without the dichloromethyl substitution.
Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.
Propiedades
Número CAS |
24099-71-6 |
|---|---|
Fórmula molecular |
C7H12Cl2 |
Peso molecular |
167.07 g/mol |
Nombre IUPAC |
dichloromethylcyclohexane |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clave InChI |
WUIZXVIJYDEKPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


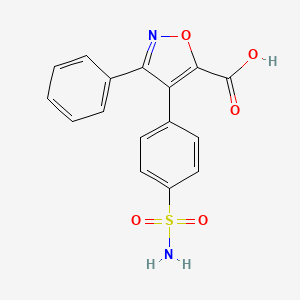
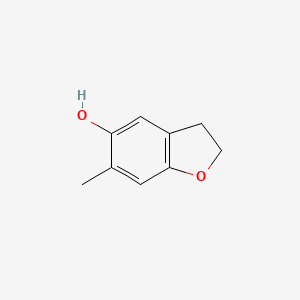

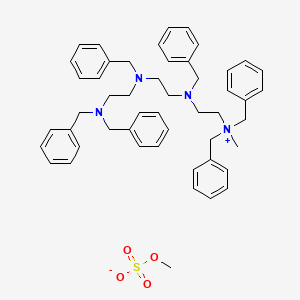
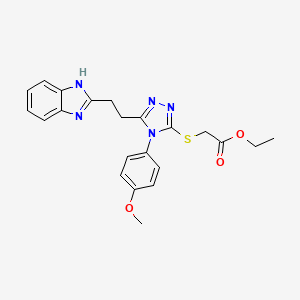
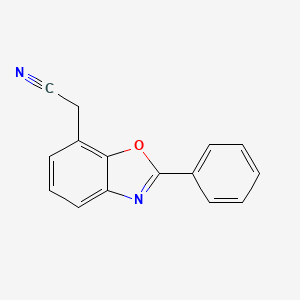
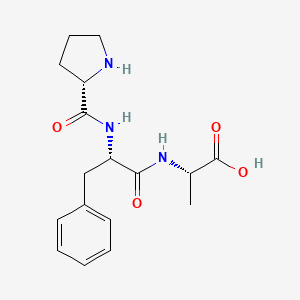
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
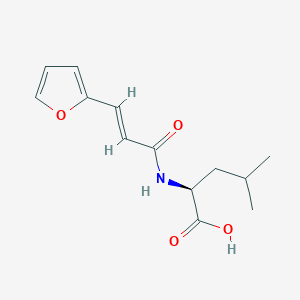
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)



